3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one
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Overview
Description
3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzyloxy group, a methoxyphenyl group, and an azetidinyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Azetidinylation: The benzyloxy intermediate is then reacted with 3-(isobutylsulfonyl)azetidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the azetidinyl intermediate.
Final Coupling: The azetidinyl intermediate is coupled with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ketone group can be reduced to form an alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and nucleophiles such as amines.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Alcohol derivative.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in neurological pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(methylsulfonyl)azetidin-1-yl)propan-1-one
- 3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one
Uniqueness
3-(3-(Benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is unique due to the presence of the isobutylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Biological Activity
The compound 3-(3-(benzyloxy)-4-methoxyphenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C22H30N2O4S
- Molecular Weight : 414.56 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.
Biological Activity Overview
Research on this compound indicates several biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections summarize key findings from various studies.
Anti-Cancer Activity
Recent studies have highlighted the compound's potential in cancer treatment:
-
Mechanism of Action :
- The compound has been shown to inhibit cell proliferation in various cancer cell lines. It does so by inducing apoptosis and modulating key signaling pathways involved in cell survival and growth.
- Specifically, it affects the expression of proteins associated with the cell cycle and apoptosis, such as p53 and Bcl-2 family proteins.
-
Case Studies :
- In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity.
- A study utilizing xenograft models indicated that the compound reduced tumor growth significantly compared to control groups.
Anti-Inflammatory Effects
The compound exhibits notable anti-inflammatory properties:
- Mechanism :
- It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha through the downregulation of NF-kB signaling pathways.
- Experimental Findings :
- In animal models of acute inflammation, administration of the compound led to reduced edema and inflammatory cell infiltration, suggesting its utility in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been explored:
- Activity Spectrum :
- Preliminary tests showed activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several strains, indicating selective antibacterial properties.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Modifications to the benzyloxy and methoxy groups have been shown to significantly influence potency.
- Compounds with electron-donating substituents exhibited enhanced activity compared to those with electron-withdrawing groups.
Properties
IUPAC Name |
3-(4-methoxy-3-phenylmethoxyphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5S/c1-18(2)17-31(27,28)21-14-25(15-21)24(26)12-10-19-9-11-22(29-3)23(13-19)30-16-20-7-5-4-6-8-20/h4-9,11,13,18,21H,10,12,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDAUBZELHRCDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.